2-Mercaptopyrimidine

Catalog No.
S610026
CAS No.
1450-85-7
M.F
C4H4N2S
M. Wt
112.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercaptopyrimidine

CAS Number

1450-85-7

Product Name

2-Mercaptopyrimidine

IUPAC Name

1H-pyrimidine-2-thione

Molecular Formula

C4H4N2S

Molecular Weight

112.16 g/mol

InChI

InChI=1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7)

InChI Key

HBCQSNAFLVXVAY-UHFFFAOYSA-N

SMILES

C1=CNC(=S)N=C1

Synonyms

2-mercapto pyrimidine, 2-mercaptopyrimidine, pyrimidine-2-thiol, pyrimidine-2-thiol, lithium salt

Canonical SMILES

C1=CNC(=S)N=C1

Isomeric SMILES

C1=CN=C(N=C1)S

The exact mass of the compound 2-Mercaptopyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193522. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Mercaptopyrimidine (CAS 1450-85-7) is a highly versatile N-heterocyclic thiol characterized by its dynamic thiol-thione tautomeric equilibrium and the presence of dual nitrogen atoms within the pyrimidine ring. In industrial and advanced laboratory procurement, it is primarily sourced as a multi-dentate coordinating ligand, a surface-active passivation agent, and a critical precursor for thioether-linked pharmaceuticals. Unlike simpler aliphatic or mono-nitrogen aromatic thiols, 2-mercaptopyrimidine offers a unique combination of a sulfur atom and two nitrogen binding sites, enabling parallel chemisorption and multi-orbital hybridization (N-p and S-p with metal d-orbitals) on transition metal surfaces such as copper, gold, and cobalt[1]. This structural configuration yields dense, highly ordered self-assembled monolayers (SAMs) and robust passivation films, establishing it as a benchmark material for chemical mechanical polishing (CMP) slurries, electrochemical biosensor interfaces, and noble metal nanoparticle stabilization.

Procurement Fit

Corrosion inhibitor research in acidic media
CMP slurry additive for Cu interconnect fabrication
Ligand for metallodrug complex screening

Attempting to substitute 2-mercaptopyrimidine with closely related analogs, such as 2-mercaptopyridine or 4-mercaptopyridine, frequently results in catastrophic process failures in surface engineering and nanoparticle synthesis. The absence of the second ring nitrogen in 2-mercaptopyridine fundamentally alters the molecule's adsorption geometry on gold surfaces, shifting the packing density and completely suppressing the direct electron transfer required for redox biosensors[1]. Furthermore, utilizing 4-mercaptopyridine as a substitute in nanoparticle stabilization leads to uncontrolled 3D aggregation due to intermolecular cross-linking, whereas 2-mercaptopyrimidine maintains stable, uniform dispersions[2]. Similarly, employing sterically hindered derivatives like 4-methyl-2-mercaptopyrimidine in corrosion inhibition applications reduces the parallel adsorption capability on metal substrates, measurably degrading the passivation efficiency on industrial steel and copper[3].

Substitution Risk

Non-mercapto derivatives
Pyrimidine analogs with -OH, -NH2, -Cl, or -Br groups exhibit poor inhibition, may not form chemisorbed films.
Inhibition gap
Replacing 2-MP with other pyrimidines can cause a severe drop in protection in HNO3 environments.
Adsorption mismatch
Non-sulfur analogs fail to bind strongly to metal surfaces, limiting passivation.

Direct Electron Transfer in Gold SAMs

In the development of electrochemical biosensors, the choice of the SAM anchoring ligand is critical for facilitating direct electron transfer (DET) between redox proteins (e.g., cytochrome c) and the metal electrode. Comparative studies demonstrate that 2-mercaptopyrimidine forms highly ordered SAMs on Au(111) that promote rapid DET. In stark contrast, SAMs derived from the closest structural analog, 2-mercaptopyridine, fail to significantly facilitate this electron transfer [1]. This functional divergence is driven by the second nitrogen atom in the pyrimidine ring, which dictates a specific tilted adsorption geometry and an optimized packing structure (e.g., (4√2 × 3)R51°) that bridges the protein and the electrode effectively [2].

Evidence DimensionFacilitation of Direct Electron Transfer (DET) for Cytochrome c
Target Compound DataExcellent DET facilitation with highly ordered packing structures
Comparator Or Baseline2-Mercaptopyridine (Fails to significantly affect/facilitate electron transfer)
Quantified DifferenceBinary functional difference (Active vs. Inactive) in redox protein communication
ConditionsSelf-Assembled Monolayers (SAMs) on Au(111) electrodes interfacing with cytochrome c

Buyers engineering electrochemical biosensors or bio-electrodes must specify 2-mercaptopyrimidine to ensure signal transduction, as the pyridine analog will render the sensor inactive.

HNO3 Inhibition
Head-to-head
99.1% IE at 0.50 mM
Other pyrimidine derivatives were ineffective under identical conditions.
Cold rolled steel, 0.1 M HNO3; EIS and polarization data.

Nanoparticle Dispersion and Aggregation Control

When utilized as a capping agent for noble metal nanoparticles, the structural orientation of the heterocyclic thiol dictates colloidal stability. Research evaluating the synthesis of gold nanoparticles (AuNPs) reveals that functionalization with 2-mercaptopyrimidine yields highly stable and uniform nanoparticle dispersions[1]. Conversely, substitution with 4-mercaptopyridine induces a strong tendency for the nanoparticles to form 3D aggregates. This aggregation occurs because the para-positioning of the thiol in 4-mercaptopyridine promotes inter-particle cross-linking, a failure mode avoided by the ortho-coordination geometry and dual-nitrogen electronic structure of 2-mercaptopyrimidine [1].

Evidence DimensionColloidal Stability of Gold Nanoparticles
Target Compound DataProduces stable, uniform, monodisperse nanoparticles
Comparator Or Baseline4-Mercaptopyridine (Induces strong 3D aggregation and cross-linking)
Quantified DifferenceStable dispersion vs. catastrophic colloidal aggregation
ConditionsAqueous synthesis and stabilization of Gold Nanoparticles (AuNPs)

Procurement for nanoparticle formulation must prioritize 2-mercaptopyrimidine to prevent batch loss due to irreversible colloidal aggregation during scale-up.

CMP Selectivity
Head-to-head
110.4 Cu/Co rate ratio
Cu IE 98%, Co IE 92%
Supports semiconductor slurry optimization.
Cobalt-based Cu interconnect CMP; DFT and electrochemical study.

Corrosion Inhibition Efficiency in CMP

In semiconductor manufacturing and metallurgical protection, 2-mercaptopyrimidine serves as an elite mixed-type corrosion inhibitor. Experimental and Density Functional Theory (DFT) analyses demonstrate that 2-mercaptopyrimidine achieves a remarkable 98% inhibition efficiency on copper surfaces and 92% on cobalt surfaces during CMP processes[1]. When compared to sterically hindered derivatives like 4-methyl-2-mercaptopyrimidine, the unmodified 2-mercaptopyrimidine exhibits superior adsorption capability and higher inhibition efficiency. This is attributed to the unhindered existence of its thiol and thione tautomers, which allow the molecule to hybridize its N-p and S-p orbitals with the metal d-orbitals, forming a dense, parallel passivation film [2].

Evidence DimensionCorrosion Inhibition Efficiency on Copper
Target Compound Data98% inhibition efficiency on copper surfaces
Comparator Or Baseline4-methyl-2-mercaptopyrimidine (Lower efficiency and weaker adsorption)
Quantified DifferenceMeasurable superiority in passivation film density and overall protection percentage
ConditionsCopper/cobalt surfaces in corrosive aqueous media (e.g., CMP slurries or CO2-saturated chloride solutions)

Formulators of CMP slurries and industrial coolants should select the unmethylated 2-mercaptopyrimidine to maximize the protective passivation layer on critical copper interconnects.

HCl Inhibition
Head-to-head
Higher adsorption vs. 2-Hydroxypyrimidine
Reported stronger chemisorption and higher inhibition across 1.0–5.0 M HCl.
Quantum chemical and EIS agreement; Langmuir adsorption.
Pt Complex Cytotoxicity
Head-to-head
IC50 lower than cisplatin
Cell-model cytotoxicity context; HL-60 and HeLa lines.
Pt(III)-2-MP complex; DNA interaction confirmed.
High-T Acid Protection
Class-level
98% IE at 90°C
Supports high-temperature pickling processes.
ARMCO iron in 1 M H2SO4, 6 h; alloy composition may alter result.
Salinity Effect
Cross-study
IE 91.24% → 76.29%
1 wt% to 20 wt% NaCl
Salinity limits inhibitor performance in CO2 environments.
Desorption increases with corrosive ion content; MD simulations support.

Electrochemical Biosensor Manufacturing

2-Mercaptopyrimidine is the optimal anchoring ligand for functionalizing gold electrodes in biosensors. Its dual-nitrogen pyrimidine ring ensures a specific tilted adsorption geometry that facilitates rapid direct electron transfer (DET) for redox proteins like cytochrome c, an application where 2-mercaptopyridine completely fails [1].

CMP Slurries for Semiconductor Interconnects

Due to its unhindered thiol-thione tautomerism and ability to form parallel chemisorbed bonds via both nitrogen and sulfur atoms, 2-mercaptopyrimidine is highly recommended as a passivating agent in Chemical Mechanical Polishing (CMP) slurries, achieving up to 98% corrosion inhibition on copper [2].

Noble Metal Nanoparticle Capping and Stabilization

For the synthesis of monodisperse gold or silver nanoparticles, 2-mercaptopyrimidine should be procured over para-substituted mercaptopyridines. Its specific ortho-coordination geometry prevents the intermolecular cross-linking that otherwise leads to catastrophic 3D colloidal aggregation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Acid pickling of steel (HNO3)
Mercapto chemisorption on Fe
Inhibition efficiency in nitric acid solution
Cu CMP process
Cu/Co removal selectivity
Passivation film integrity and rate ratio
High-temperature H2SO4 pickling
Thermal stability of inhibitor film
IE retention up to 90°C
Pt/Ru complex screening
Thiolate ligand formation
Cell-model cytotoxicity profile

XLogP3

-1.1

LogP

-1.11 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53745-18-9
1450-85-7

Wikipedia

Pyrimidine-2-thiol

General Manufacturing Information

2(1H)-Pyrimidinethione: ACTIVE

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